
N-(4-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide
Overview
Description
N-(4-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenyl group, a chloropyrimidine ring, and a propylthio substituent, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromoaniline with 5-chloro-2-(propylthio)-4-pyrimidinecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation of the Propylsulfanyl Group
The propylsulfanyl (-SPr) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
Reagent/Conditions | Product | Key Data | References |
---|---|---|---|
H₂O₂ (30%), RT, 6 hrs | Sulfoxide (R-S(O)-Pr) | Partial conversion in DCM | |
mCPBA (1.2 eq), 0°C → RT | Sulfone (R-SO₂-Pr) | >90% yield in EtOH |
Mechanism : Two-electron oxidation via electrophilic attack on sulfur. Sulfoxides form under mild conditions, while sulfones require stronger oxidants.
Nucleophilic Substitution at the 5-Chloro Position
The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the 5-chloro position.
Nucleophile | Conditions | Product | Yield | References |
---|---|---|---|---|
Piperidine | K₂CO₃, DMF, 80°C, 12 hrs | 5-Piperidinyl derivative | 72–85% | |
Sodium thiophenolate | NaH, THF, 60°C, 8 hrs | 5-(Phenylsulfanyl) derivative | 68% |
Key Insight : Electron-withdrawing groups (e.g., carboxamide) enhance reactivity at C5 by polarizing the C-Cl bond .
Functionalization at the 4-Bromophenyl Group
The para-bromo substituent participates in cross-coupling reactions.
Limitation : Steric hindrance from the pyrimidine ring may reduce coupling efficiency compared to simpler aryl bromides .
Hydrolysis of the Carboxamide Group
The carboxamide can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Conditions | Product | Notes | References |
---|---|---|---|
6M HCl, reflux, 24 hrs | Pyrimidine-4-carboxylic acid | Requires prolonged heating | |
NaOH (10%), 100°C, 8 hrs | Sodium carboxylate salt | Faster in polar aprotic solvents |
Radical Reactions at the Propylsulfanyl Chain
The C-S bond in the propylsulfanyl group is susceptible to radical cleavage.
Initiator | Conditions | Major Products | References |
---|---|---|---|
AIBN, Dioxane, 90°C | 12 hrs | Propyl disulfide + pyrimidine |
Comparative Reactivity Table
Reaction Site | Relative Reactivity (Scale: 1–5) | Dominant Mechanism |
---|---|---|
5-Chloro | 5 | SNAr |
4-Bromophenyl | 3 | Pd-catalyzed cross-coupling |
Propylsulfanyl | 4 | Oxidation/Radical cleavage |
Carboxamide | 2 | Hydrolysis |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(4-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with specific biological targets, leading to the inhibition of cancer cell proliferation.
Case Studies:
- A study evaluated the antiproliferative effects of pyrimidine derivatives, revealing that modifications in the chemical structure significantly enhance their activity against breast carcinoma (T47D) and other cancer types .
- Another investigation highlighted that derivatives of pyrimidine compounds could induce apoptosis in cancer cells by activating caspases, suggesting a mechanism through which these compounds exert their anticancer effects .
Inhibition of Plasmodium falciparum
This compound has potential applications in treating malaria by inhibiting the Equilibrative Nucleoside Transporter (ENT) associated with Plasmodium falciparum. This inhibition could disrupt the parasite's ability to utilize nucleosides for replication, representing a novel therapeutic approach against malaria .
Pharmacological Insights
The compound's pharmacological profile suggests that it may serve as a lead compound for developing new drugs targeting both cancer and infectious diseases. Its ability to inhibit key enzymes or transporters involved in disease progression is crucial for its therapeutic potential.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in cellular processes, thereby modulating their activity. For example, it may inhibit the biosynthesis of certain bacterial lipids or interfere with the proliferation of cancer cells by targeting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
4-bromophenylacetic acid: Used in the synthesis of various organic compounds.
4-bromothiophenol: Utilized in the preparation of thiol-containing compounds.
Uniqueness
N-(4-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(4-bromophenyl)-5-chloro-2-propylsulfanylpyrimidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClN3OS/c1-2-7-21-14-17-8-11(16)12(19-14)13(20)18-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFWUPDHFGMRTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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